2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O4S2/c30-21(25-13-17-7-4-10-34-17)12-20-23(31)28-22(26-20)18-8-1-2-9-19(18)27-24(28)35-14-15-5-3-6-16(11-15)29(32)33/h1-11,20H,12-14H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMHYVXPWMIIGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC4=CC(=CC=C4)[N+](=O)[O-])CC(=O)NCC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic: How can researchers optimize the synthetic route for this compound?
Answer:
The synthesis of this compound involves multi-step reactions requiring precise control of intermediates. Key steps include:
- Sulfanyl group introduction : Use triethylamine (Et₃N) in a DMF-H₂O solvent system to facilitate thiol coupling reactions, as demonstrated in analogous imidazolidinone syntheses .
- Amide bond formation : Employ chloroacetyl chloride or similar reagents in dioxane with triethylamine as a base to minimize side reactions .
- Purification : Recrystallization from methanol or ethanol-DMF mixtures enhances purity (>95%) .
Optimize yields by adjusting reaction times (4–12 hours) and temperatures (20–100°C) at critical steps.
Basic: What spectroscopic methods are essential for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., thiophene methyl, nitrophenyl groups).
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M−H]⁻ ions).
- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~600–700 cm⁻¹) functional groups.
X-ray crystallography (as in structurally similar compounds) resolves conformational ambiguities .
Advanced: How can computational methods address discrepancies between predicted and experimental reaction outcomes?
Answer:
- Reaction path search : Apply quantum chemical calculations (e.g., DFT) to model intermediates and transition states, identifying competing pathways .
- Solvent effects : Use COSMO-RS simulations to predict solvent interactions influencing yields (e.g., DMF vs. dioxane) .
- Data-driven optimization : Integrate experimental results into machine learning models to refine synthetic protocols iteratively .
Advanced: What strategies resolve conflicting spectral data for structural confirmation?
Answer:
- 2D NMR (COSY, NOESY) : Resolve overlapping signals in complex regions (e.g., imidazoquinazoline protons).
- Isotopic labeling : Introduce deuterated analogs to trace coupling patterns in crowded spectra.
- Comparative crystallography : Cross-validate with X-ray structures of analogs (e.g., triazole-thiophene derivatives) .
Basic: What in vitro assays are suitable for initial biological screening?
Answer:
- Anti-cancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition : Test interactions with kinases or proteases via fluorometric/colorimetric assays .
- Cytotoxicity : Compare with normal cell lines (e.g., HEK-293) to evaluate selectivity .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Answer:
- Core modifications : Replace the thiophen-2-ylmethyl group with furan or pyridine analogs to probe electronic effects on bioactivity .
- Substituent tuning : Vary nitro group positions on the phenyl ring to alter steric/electronic profiles .
- Pharmacophore mapping : Use docking simulations (e.g., AutoDock) to prioritize derivatives with predicted binding affinities .
Basic: What purification techniques mitigate byproduct formation?
Answer:
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar byproducts.
- Recrystallization : Optimize solvent polarity (e.g., methanol for hydrophilic impurities, DMF for hydrophobic residues) .
- HPLC : Employ reverse-phase C18 columns for high-purity isolation (>98%) .
Advanced: How do reaction mechanisms differ under varying catalytic conditions?
Answer:
- Acid vs. base catalysis : Base conditions (Et₃N) favor nucleophilic thiolate formation, while acidic media may protonate intermediates, altering regioselectivity .
- Metal-free vs. metal-catalyzed : Compare yields in Pd-free couplings (e.g., SNAr reactions) vs. Pd-mediated cross-couplings for aryl-thioether linkages .
Advanced: What methodologies assess compound stability under storage?
Answer:
- Accelerated stability studies : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- Light sensitivity : UV-vis spectroscopy to detect photolytic decomposition (λmax shifts).
- Mass balance analysis : Quantify degradation products (e.g., hydrolysis of acetamide or sulfanyl groups) .
Advanced: How can cross-disciplinary approaches enhance research outcomes?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
